molecular formula C17H14ClN3O2 B4437538 2-[(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]phenol hydrochloride

2-[(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]phenol hydrochloride

Cat. No. B4437538
M. Wt: 327.8 g/mol
InChI Key: RWPHZQNWCQMZIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]phenol hydrochloride, also known as MBP hydrochloride, is a chemical compound that has been widely studied in scientific research. It is a potent inhibitor of several protein kinases, including c-Met, VEGFR2, and PDGFRβ, which play crucial roles in cancer cell growth and metastasis.

Mechanism of Action

2-[(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]phenol hydrochloride hydrochloride exerts its anticancer effects by inhibiting several protein kinases, including c-Met, VEGFR2, and PDGFRβ. These kinases play crucial roles in cancer cell growth, angiogenesis, and metastasis. By inhibiting these kinases, 2-[(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]phenol hydrochloride hydrochloride blocks the signaling pathways that promote cancer cell growth and metastasis.
Biochemical and Physiological Effects
2-[(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]phenol hydrochloride hydrochloride has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a crucial mechanism for preventing cancer cell growth and metastasis. It also inhibits angiogenesis, which is the process by which tumors develop their own blood supply. By inhibiting angiogenesis, 2-[(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]phenol hydrochloride hydrochloride starves tumors of the nutrients and oxygen they need to grow.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]phenol hydrochloride hydrochloride in lab experiments is its potency as a kinase inhibitor. It has been shown to be effective at low concentrations, which makes it a cost-effective option for researchers. However, one limitation of using 2-[(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]phenol hydrochloride hydrochloride is its potential for off-target effects. As a broad-spectrum kinase inhibitor, it may also inhibit kinases that are not involved in cancer cell growth and metastasis, which could lead to unwanted side effects.

Future Directions

There are several future directions for research on 2-[(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]phenol hydrochloride hydrochloride. One direction is to investigate its potential as a combination therapy with other anticancer agents, such as immunotherapy drugs. Another direction is to explore its potential as a treatment for other diseases, such as inflammatory disorders, where protein kinases play a crucial role. Additionally, further research is needed to optimize the synthesis method of 2-[(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]phenol hydrochloride hydrochloride and to develop more specific kinase inhibitors with fewer off-target effects.

Scientific Research Applications

2-[(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]phenol hydrochloride hydrochloride has been extensively studied in scientific research for its potential as an anticancer agent. It has been shown to inhibit the growth and metastasis of several types of cancer cells, including lung, breast, and colon cancer cells. 2-[(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]phenol hydrochloride hydrochloride has also been shown to enhance the efficacy of chemotherapy drugs, such as cisplatin and paclitaxel, in cancer treatment.

properties

IUPAC Name

2-[(2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]phenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2.ClH/c1-10-18-15-11-6-2-5-9-14(11)22-16(15)17(19-10)20-12-7-3-4-8-13(12)21;/h2-9,21H,1H3,(H,18,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPHZQNWCQMZIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=N1)NC3=CC=CC=C3O)OC4=CC=CC=C42.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]phenol hydrochloride
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